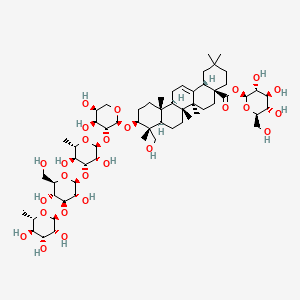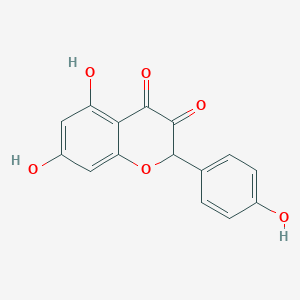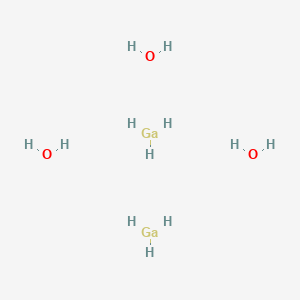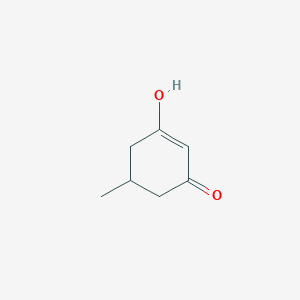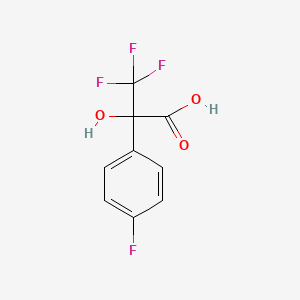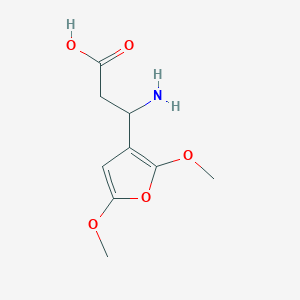
2-(2-Chloroethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)quinoline: is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline ring substituted with a 2-chloroethyl group at the second position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene . Another method involves the use of 2-chloroethylamine hydrochloride and quinoline in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the yield and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chloroethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under mild conditions.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and primary amines are commonly used.
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are typical oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-2-carboxylic acid and related derivatives.
Reduction: Reduced quinoline derivatives such as tetrahydroquinoline.
Applications De Recherche Scientifique
2-(2-Chloroethyl)quinoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)quinoline involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The quinoline ring can intercalate with DNA, affecting transcription and replication . Additionally, the compound may interact with receptors and ion channels, modulating their activity .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a wide range of biological activities.
2-Chloroquinoline: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
2-(2-Bromoethyl)quinoline: Similar to 2-(2-Chloroethyl)quinoline but with a bromine atom, which can affect its reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both the chloroethyl group and the quinoline ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
2-(2-chloroethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSLUMRVUKFVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
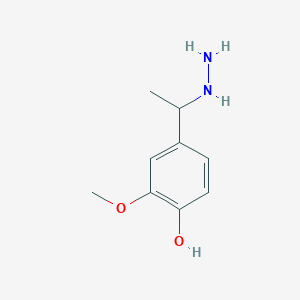
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)

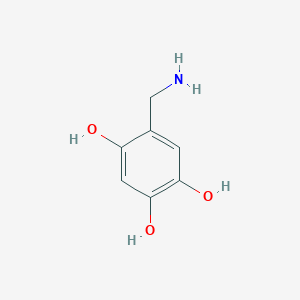
![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
